(1R)-1-Phenylethyl 4-hydroxybenzoate
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Overview
Description
(1R)-1-Phenylethyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and (1R)-1-phenylethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Phenylethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with (1R)-1-phenylethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Phenylethyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, and other substituted aromatic compounds.
Scientific Research Applications
(1R)-1-Phenylethyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (1R)-1-Phenylethyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, leading to the release of 4-hydroxybenzoic acid and (1R)-1-phenylethanol. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: Similar in structure but with an ethyl group instead of a phenylethyl group.
Methyl 4-hydroxybenzoate: Similar in structure but with a methyl group instead of a phenylethyl group.
Propyl 4-hydroxybenzoate: Similar in structure but with a propyl group instead of a phenylethyl group.
Uniqueness
(1R)-1-Phenylethyl 4-hydroxybenzoate is unique due to the presence of the (1R)-1-phenylethyl group, which imparts specific stereochemical properties and potential biological activities. This compound’s unique structure allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
663611-07-2 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
[(1R)-1-phenylethyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-11(12-5-3-2-4-6-12)18-15(17)13-7-9-14(16)10-8-13/h2-11,16H,1H3/t11-/m1/s1 |
InChI Key |
GQMJRBJIQKXIPN-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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